molecular formula C12H11N3OS B1312073 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 73227-84-6

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Katalognummer: B1312073
CAS-Nummer: 73227-84-6
Molekulargewicht: 245.3 g/mol
InChI-Schlüssel: QXPDESAYGWLKBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (molecular formula: C₁₁H₁₂N₂OS; molecular weight: 220.290 g/mol) is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with dual cyano groups and an acetamide moiety. Its synthesis typically involves condensation reactions between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ or KOH in ethanol) . The compound is characterized by its high thermal stability (melting point: 244–246°C) and distinct spectroscopic profiles, including ¹H NMR signals at δ 2.0–3.3 ppm for tetrahydrobenzothiophene protons and δ 8.7 ppm for the acetamide NH group .

This compound has garnered attention for its role as a scaffold in medicinal chemistry, particularly in antitumor and antimicrobial drug development. Derivatives of this structure have demonstrated inhibitory activity against p38 MAPK (a kinase implicated in inflammatory diseases) and SARS-CoV-2 entry mechanisms .

Eigenschaften

IUPAC Name

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPDESAYGWLKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167697
Record name 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73227-84-6
Record name 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73227-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction proceeds under mild conditions and can be carried out in a one-pot synthesis, making it convenient for laboratory and industrial applications.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the one-pot synthesis method makes it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl cyanoacetate, phenacyl bromide, and triethylamine . The reactions are typically carried out in solvents such as ethanol under reflux conditions.

Major Products

The major products formed from the reactions of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide include a variety of heterocyclic compounds with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity
Research has highlighted the potential of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide as an anticancer agent. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer therapies . The incorporation of cyano and benzothiophene moieties appears to enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking techniques indicated that it could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests a promising avenue for treating inflammatory diseases .

Synthesis and Structure-Activity Relationships

The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves multi-step chemical reactions that allow for structural modifications to optimize biological activity. Various synthetic routes have been explored to enhance yield and purity . Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives with improved pharmacological profiles.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of compounds related to 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide. It has shown promising results against a range of bacterial strains, indicating potential applications in treating infections . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Study Focus Findings
Madhavi et al. (2016)Antioxidant and Antibacterial ActivitiesEvaluated derivatives for their ability to inhibit bacterial growth and demonstrated antioxidant properties .
Molecular Docking StudyAnti-inflammatory Pot

Wirkmechanismus

The mechanism of action of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes such as apoptosis and inflammation . The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent for diseases involving these pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide are best contextualized by comparing it to related cyanoacetamide and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Structural Features Bioactivity Synthesis Method Key Differences Ref.
Target Compound Dual cyano groups, tetrahydrobenzothiophene core, acetamide side chain Antitumor (p38 MAPK inhibition), antimicrobial Condensation of 2-amino-benzothiophene with 2-chloroacetamide derivatives Baseline structure for comparisons
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine ring, styryl substituents, thioether linkage Insecticidal (superior to acetamiprid against cowpea aphid) Reaction of 3-cyano-4,6-distyrylpyridin-2-thione with 2-chloro-N-(4-chlorophenyl)acetamide Pyridine core vs. benzothiophene; enhanced insecticidal activity due to styryl groups
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) Dimethoxybenzyl substituent Antimicrobial (broad-spectrum) Ethanol/piperidine-mediated condensation Aromatic methoxy groups enhance solubility and membrane penetration
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Thienopyrimidine-sulfanyl extension Kinase inhibition (p38 MAPK: docking score -29.36 kcal/mol) Multi-step coupling with thienopyrimidine intermediates Extended sulfanyl group improves target binding affinity
(2E/2Z)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (25a) Cyclopentathiophene core, trifluoromethylphenyl group Anticancer (cytotoxicity via propenamide conjugation) Aldol condensation with 4-(trifluoromethyl)benzaldehyde Trifluoromethyl group enhances lipophilicity and metabolic stability

Bioactivity and Mechanism

  • Insecticidal Activity: Pyridine-based analogues (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) outperform the target compound in agricultural applications due to their thioether linkages and styryl substituents, which disrupt insect nervous systems .
  • Antimicrobial Potency: Derivatives like 2-cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) exhibit stronger antifungal activity than the parent compound, attributed to methoxy groups that facilitate cellular uptake .
  • Kinase Inhibition: The addition of a thienopyrimidine-sulfanyl moiety (as in ) enhances p38 MAPK binding (docking score: -29.36 kcal/mol) compared to the target compound’s baseline activity.

Biologische Aktivität

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) pathway. This article explores its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • SMILES Notation : CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Inhibition of JNK Kinases

Research has demonstrated that 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide acts as a potent inhibitor of JNK2 and JNK3 kinases. The key findings from relevant studies include:

  • Potency : Compounds derived from this structure exhibit an IC₅₀ value of approximately 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory effects against these kinases .
  • Selectivity : The compound shows selectivity against other kinases in the MAPK family such as JNK1, p38α, and ERK2, which is crucial for minimizing off-target effects in therapeutic applications .

The mechanism by which this compound exerts its inhibitory effects involves binding to the ATP-binding site of the kinases. X-ray crystallography studies have revealed a unique binding mode where the cyano group forms hydrogen bonds with the hinge region of the ATP-binding site . This interaction is critical for the inhibition of kinase activity.

Study on Cellular Effects

A study focusing on the cellular effects of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide demonstrated that treatment with this compound resulted in reduced phosphorylation of downstream targets associated with JNK signaling pathways. This was evidenced by decreased levels of c-Jun phosphorylation in treated cells compared to controls.

Comparative Analysis

A comparative analysis was performed between various compounds within the same class. The following table summarizes their IC₅₀ values against JNK kinases:

Compound NameJNK2 IC₅₀ (µM)JNK3 IC₅₀ (µM)
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide0.320.20
Compound A (similar structure)0.450.35
Compound B (different substituent)0.600.50

Q & A

Q. What are the established synthetic routes for 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide, and what conditions optimize yield?

The compound is synthesized via a one-pot reaction between 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate under reflux in dimethylformamide (DMF) for 4 hours. The product precipitates upon cooling and is purified by filtration and crystallization from DMF, yielding ~69–70% . Key optimizations include maintaining anhydrous conditions, precise stoichiometric ratios, and controlled heating to avoid side reactions (e.g., hydrolysis of the cyano group).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential. For example:

  • ¹H NMR (CDCl₃): Signals at δ 1.80–2.10 ppm (tetrahydrobenzothiophene CH₂), 2.60–2.75 ppm (adjacent CH₂), 3.72 ppm (acetamide CH₂), and 9.85 ppm (NH) confirm regiochemistry .
  • MS : Molecular ion peaks (e.g., m/z 235.25 for derivatives) validate molecular weight .
    Infrared (IR) spectroscopy can corroborate cyano (C≡N) stretches (~2200 cm⁻¹) and amide bonds (~1650 cm⁻¹).

Q. What in vitro biological screening models are used to evaluate its antitumor activity?

Standard assays include:

  • Cell lines : Breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268).
  • Protocol : 72-hour exposure, followed by MTT or SRB assays to measure IC₅₀ values. High inhibitory activity (IC₅₀ <10 µM) has been observed in derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity profiles (e.g., lack of comprehensive studies) require:

  • Orthogonal assays : Combine Ames test (mutagenicity), zebrafish embryo toxicity, and mammalian cell viability assays.
  • Dose-response validation : Replicate studies across multiple labs to confirm thresholds (e.g., safe handling limits) .

Q. What strategies improve target selectivity in kinase inhibition studies (e.g., JNK2/3)?

  • Computational docking : Use tools like AutoDock Vina to predict binding affinity to JNK2/3 (e.g., docking scores -5.51 kcal/mol for ACE2 inhibitors) .
  • Kinase profiling panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structure-activity relationship (SAR) : Modify the naphthamide or tetrahydrobenzothiophene moieties to enhance selectivity .

Q. How can synthetic routes be optimized for scalability while retaining regioselectivity?

  • Flow chemistry : Continuous DMF reflux systems reduce reaction time and improve consistency.
  • Catalytic optimization : Use piperidine or DBU as catalysts for Gewald-type cyclization to minimize byproducts .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact.

Q. What mechanistic insights explain its antiproliferative activity in diverse cancer models?

Proposed mechanisms include:

  • ROS modulation : Disruption of redox balance via cyano group interactions, validated by DCFH-DA fluorescence assays .
  • Enzyme inhibition : Binding to carbonic anhydrase or JNK kinases, confirmed by enzyme kinetics (e.g., Kᵢ values) .
  • Transcriptional regulation : Downregulation of oncogenes (e.g., MYC) via qPCR and RNA-seq in treated cells .

Methodological Recommendations

  • Contradiction resolution : Use tiered validation (computational → in vitro → in vivo) to address data conflicts.
  • Scalability : Prioritize one-pot syntheses and automated purification systems (e.g., HPLC-SFC).
  • Safety : Implement glovebox protocols for handling uncharacterized toxicological profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.